4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H6Cl2N4. It is a solid substance that is typically stored in dark, inert atmospheres at temperatures between 2-8°C . This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Preparation Methods
The synthesis of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with 3-methyl-1H-pyrazole under specific conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the pyrazole and pyrimidine rings can undergo such transformations under suitable conditions.
Coupling Reactions: This compound can participate in coupling reactions, forming more complex structures with other aromatic or heterocyclic compounds.
Scientific Research Applications
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine largely depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the nitrogen atoms in the pyrimidine and pyrazole rings, which can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to varied chemical and biological properties.
2,4,6-Trichloropyrimidine: Another related compound with three chlorine atoms, which exhibits different reactivity and applications due to the additional chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,6-dichloro-2-(3-methylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)8-11-6(9)4-7(10)12-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJJYMOGKJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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